![molecular formula C20H16FN3O4 B2576085 N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 886949-99-1](/img/structure/B2576085.png)
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Applications De Recherche Scientifique
Novel Met Kinase Inhibition
The compound's structure is similar to those used in the development of potent and selective Met kinase inhibitors. These inhibitors, like BMS-777607, show potential in tumor stasis in certain human gastric carcinoma models and have advanced into clinical trials (Schroeder et al., 2009).
Role in Orexin Receptor Antagonism
Closely related compounds have been evaluated in the context of orexin receptor antagonism, which is significant in compulsive food consumption and binge eating disorders. Selective antagonism at these receptors could offer new treatments for such eating disorders (Piccoli et al., 2012).
Tuberculosis Treatment
Compounds with a similar structure have shown promise as Mycobacterium tuberculosis GyrB inhibitors, presenting potential avenues for tuberculosis treatment. For example, certain thiazole-aminopiperidine analogues have demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Benzofuran-7-carboxamide derivatives, closely related to the compound , have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key player in DNA repair. This suggests potential applications in cancer treatment (Lee et al., 2012).
Antimicrobial Properties
Research into similar compounds has revealed potential antimicrobial applications. For instance, certain benzofuran derivatives have demonstrated antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Talupur et al., 2021).
Electrochromic Materials Development
Analogous compounds have been used in the synthesis of electroactive polyamides with pendent carbazole groups. These materials exhibit significant electrochromic properties, suggesting applications in smart materials and electronic devices (Hsiao et al., 2013).
Diuretic Activity
Similarly structured compounds have shown efficacy as diuretics, indicating potential use in treating conditions like hypertension or edema (Yar & Ansari, 2009).
Cytotoxic Effects in Cancer Research
Carboxamide derivatives with structural similarity have been studied for their cytotoxic effects, particularly against certain cancer cell lines. This suggests potential for developing new anticancer therapies (Kelly et al., 2007).
Propriétés
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQISRTXYCLGUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.